

The Enigmatic Discovery of Salfredin A3: A Technical Overview

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Compound of Interest

Compound Name: Salfredin A3

Cat. No.: B15574172

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery and natural source of **Salfredin A3**. Due to the limited publicly available information, this document focuses on the known chemical properties of **Salfredin A3** and presents a generalized experimental workflow for the discovery and characterization of similar natural products.

Chemical Identity of Salfredin A3

Salfredin A3 is a recognized chemical entity with the molecular formula $C_{18}H_{19}NO_9$. Its structure is defined as 2-[(2S)-2-[(1R)-1-carboxyethyl]-4-hydroxy-7-oxo-3,5-dihydro-2H-furo[2,3-f]isoindol-6-yl]pentanedioic acid. The compound is classified as a glutamic acid derivative[1].

Table 1: Physicochemical Properties of Salfredin A3

Property	Value	Source
Molecular Formula	$C_{18}H_{19}NO_9$	PubChem[1]
Molecular Weight	393.3 g/mol	PubChem[1]
Exact Mass	393.10598118 Da	PubChem[1]

Postulated Natural Source and Discovery

While the specific details of the initial discovery and the exact natural source of **Salfredin A3** are not readily available in the public domain, its classification in the Natural Products Atlas suggests it originates from a biological source, likely a microorganism such as a fungus or bacterium[1]. The "Salfredin" nomenclature may indicate a relationship to other compounds isolated from a common source.

A Generalized Experimental Workflow for Natural Product Discovery

The following section outlines a typical experimental protocol for the discovery, isolation, and characterization of a novel natural product like **Salfredin A3** from a microbial source.

Fermentation and Extraction

The process begins with the large-scale fermentation of the producing microorganism. The culture broth and/or mycelia are then subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Bioassay-Guided Fractionation

The crude extract is then fractionated using various chromatographic techniques. Each fraction is tested for biological activity (e.g., antimicrobial, cytotoxic) to guide the purification process towards the active compound(s).

Purification

Final purification of the target compound is typically achieved through high-performance liquid chromatography (HPLC).

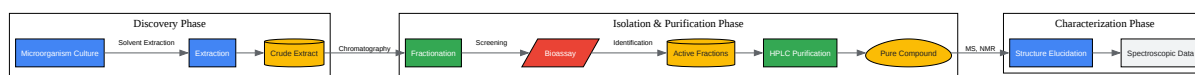
Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , COSY, HMBC, HSQC): To elucidate the carbon-hydrogen framework and establish connectivity.

The following diagram illustrates a generalized workflow for the discovery and isolation of a natural product.



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References

- 1. Salfredin A3 | C₁₈H₁₉NO₉ | CID 10069131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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